Uridine, 2'-deoxy-2'-methylene-

Vue d'ensemble

Description

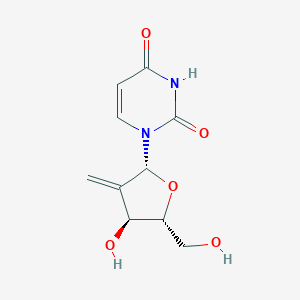

Uridine, 2'-deoxy-2'-methylene- (MdUrd) is a synthetic nucleoside analog characterized by the replacement of the 2'-hydroxyl group in ribose with a methylene (-CH₂-) moiety. This structural modification confers unique biochemical properties, including resistance to enzymatic degradation and altered interactions with cellular targets such as ribonucleotide reductase (RNR) . MdUrd and its phosphorylated derivatives have been investigated as mechanism-based inhibitors of RNR, a key enzyme in DNA synthesis, due to their ability to irreversibly inactivate the enzyme by generating reactive intermediates .

Mécanisme D'action

Target of Action

The primary target of 2’-Deoxy-2’-methyleneuridine is the Escherichia coli ribonucleoside diphosphate reductase (RDPR) . This enzyme plays a crucial role in DNA synthesis, making it a significant target for this compound .

Mode of Action

2’-Deoxy-2’-methyleneuridine functions as an irreversible inactivator of the RDPR . It undergoes abstraction of H3’ to give an allylic radical that captures a hydrogen atom and decomposes to an active alkylating furanone species . This interaction with its target leads to significant changes in the enzyme’s activity, effectively inhibiting its function .

Biochemical Pathways

The compound affects the biochemical pathway involving the RDPR . By inhibiting this enzyme, 2’-Deoxy-2’-methyleneuridine disrupts the normal process of DNA synthesis. The downstream effects of this disruption are still under investigation.

Pharmacokinetics

DMDC has low systemic clearance, a moderate volume of distribution, and a short elimination half-life of between 2 and 6 hours . Renal clearance of DMDC accounts for approximately 30 to 50% of total clearance . These properties may provide some insight into the ADME properties of 2’-Deoxy-2’-methyleneuridine, but direct studies on this compound are needed for accurate information.

Result of Action

The result of 2’-Deoxy-2’-methyleneuridine’s action is the inhibition of RDPR, leading to a disruption in DNA synthesis . This disruption can have significant molecular and cellular effects, potentially leading to cell death .

Analyse Biochimique

Biochemical Properties

“Uridine, 2’-deoxy-2’-methylene-” participates in biochemical reactions similar to uridine. It is converted to deoxyuridine triphosphate during DNA synthesis . This compound interacts with enzymes such as Uridine Phosphorylase 1 (UPP1), which catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . The nature of these interactions involves the binding of “Uridine, 2’-deoxy-2’-methylene-” to the active sites of these enzymes, facilitating various biochemical reactions .

Cellular Effects

“Uridine, 2’-deoxy-2’-methylene-” influences cell function by participating in metabolic processes. It maintains metabolic homeostasis during growth and cellular stress . It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, UPP1 transcription responds to growth factors and TNF-α via MAPK and NFB signaling in cancer cells .

Molecular Mechanism

The molecular mechanism of “Uridine, 2’-deoxy-2’-methylene-” involves its conversion to deoxyuridine triphosphate during DNA synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Uridine, 2’-deoxy-2’-methylene-” change over time. It shows good anti-influenza virus activity, making it a promising candidate for the development of new anti-influenza therapy . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

“Uridine, 2’-deoxy-2’-methylene-” is involved in pyrimidine salvage pathways, which enable the recycling of endogenous or exogenous-supplied pyrimidines . It interacts with enzymes such as UPP1 in these pathways .

Transport and Distribution

“Uridine, 2’-deoxy-2’-methylene-” is transported and distributed within cells and tissues. The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

Activité Biologique

Uridine, 2'-deoxy-2'-methylene- (also referred to as MdUrd) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article reviews the biological activity of MdUrd, focusing on its mechanisms of action, efficacy in various cellular models, and implications for therapeutic use.

Chemical Structure and Properties

MdUrd is characterized by the substitution at the 2' position of the ribose ring with a methylene group, resulting in a structure that can influence its interaction with nucleoside kinases and other enzymes involved in nucleotide metabolism. Its chemical formula is .

MdUrd acts as a mechanism-based inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition is significant because ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA replication and repair. The activity of MdUrd has been evaluated in various studies:

- Inhibition Studies : In L1210 cell lines, MdUrd did not inhibit cell growth at concentrations up to 100 µM, indicating a potential limitation in its cytotoxic efficacy compared to other derivatives like MdCyd .

- Cell Cycle Effects : Flow cytometry analyses revealed that MdCyd (a related compound) caused an accumulation of cells in the G2/M phase of the cell cycle, suggesting that while MdUrd may not be directly cytotoxic, its analogs can affect cell cycle dynamics .

Biological Activity and Efficacy

The biological activity of MdUrd has been investigated through various experimental approaches:

- Antiviral Activity : MdUrd has been studied for its antiviral properties. Modifications to uridine have shown promise in enhancing mRNA-mediated responses in macrophages, suggesting that similar modifications could improve the efficacy of mRNA vaccines .

- Anticancer Potential : The compound's role as an antimetabolite has been highlighted in studies where it was shown to be less effective than other nucleoside analogs against certain cancer cell lines. For instance, while MdCyd demonstrated significant inhibitory effects on L1210 cells with an IC50 value of 1.4 µM, MdUrd's effects were negligible at similar concentrations .

Comparative Studies

A comparative analysis involving various 2'-deoxy-2'-methylene derivatives indicated that while some compounds exhibited potent inhibitory effects against specific targets (e.g., Mycobacterium tuberculosis Mur ligases), MdUrd's activity was less pronounced . This suggests that structural modifications significantly influence biological activity.

Case Studies

- Inhibition of Ribonucleotide Reductase : In a study examining the effects of several nucleoside analogs on ribonucleotide reductase from Escherichia coli, MdUrd was included among other derivatives but did not show significant inhibitory activity compared to MdCyd and MdGuo .

- Impact on mRNA Therapeutics : The modification of uridine in mRNA therapeutics has shown to modulate immune responses effectively. This indicates that while MdUrd itself may not exhibit strong direct biological activity, its derivatives or modifications could enhance therapeutic outcomes in mRNA applications .

Summary Table of Biological Activities

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Uridine (MdUrd) | Antiviral | N/A | Limited direct antiviral activity reported |

| 2'-Deoxycytidine (MdCyd) | Anticancer | 1.4 | Significant growth inhibition in L1210 cells |

| 2'-Deoxyguanosine (MdGuo) | Anticancer | 10.6 | Effective against L1210 cells |

| 5-Methoxy-uridine | mRNA Modification | N/A | Enhanced transgene expression |

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of Uridine, 2'-deoxy-2'-methylene- involves several chemical modifications that enhance its stability and functionality. The compound can be synthesized through different routes, with a focus on optimizing yields and purity. For instance, the introduction of the methylene group at the 2' position alters the sterics of the nucleoside, impacting its interaction with nucleic acids.

Key Synthesis Steps:

- Protection of Hydroxyl Groups: The synthesis typically starts with the protection of hydroxyl groups to prevent unwanted reactions during subsequent steps.

- Methylation: The introduction of a methylene group at the 2' position is achieved using magnesium methoxide in methanol.

- Phosphoramidite Formation: This step is crucial for incorporating the modified nucleoside into oligonucleotides via solid-phase synthesis.

Thermostability and Structural Stability

One of the significant advantages of Uridine, 2'-deoxy-2'-methylene- is its enhanced thermostability compared to unmodified nucleosides. Studies have shown that modifications at the 2' position can lead to increased melting temperatures (Tm) of oligonucleotide duplexes. For example, the incorporation of this modified uridine into RNA sequences has been reported to improve thermal stability significantly, which is beneficial for various applications in drug design and molecular biology.

Table 1: Melting Temperatures of Modified Oligonucleotides

| Oligonucleotide Sequence | Tm (°C) | Modification |

|---|---|---|

| 5′-GCAAAUUUGC-3′ | 42.8 | None |

| 5′-GCAAAUUGC (1x 2'-Me) | 46.1 | 1x 2'-Me |

| 5′-GCAAAUUGC (2x 2'-Me) | 50.6 | 2x 2'-Me |

Therapeutic Applications

Uridine, 2'-deoxy-2'-methylene- has shown promise in therapeutic applications due to its enhanced stability and reduced susceptibility to enzymatic degradation. Its modifications can lead to improved binding affinities and specificity in nucleic acid interactions.

Case Studies:

- Antiviral Drug Development: Modified nucleosides like Uridine, 2'-deoxy-2'-methylene- are being explored as potential antiviral agents. Their ability to resist degradation makes them suitable candidates for developing small interfering RNAs (siRNAs) that can effectively silence viral genes.

- Nucleic Acid Therapeutics: The incorporation of this modified uridine into therapeutic oligonucleotides has been associated with improved efficacy and safety profiles, particularly in RNA interference applications.

Mechanistic Insights

Research indicates that the structural modifications impart unique properties to Uridine, 2'-deoxy-2'-methylene-, influencing its interaction with proteins and other nucleic acids. The steric effects introduced by the methylene group can alter hydrogen bonding patterns and overall molecular conformation.

Key Findings:

- The introduction of bulky groups at the 2' position can enhance hybridization capabilities while providing resistance to nuclease activity.

- Structural studies using X-ray crystallography have revealed insights into how these modifications affect the helical conformations of nucleic acids.

Q & A

Basic Research Questions

Q. What are the key structural features of 2'-deoxy-2'-methylene uridine, and how do they influence its biochemical reactivity?

The compound is characterized by a uridine backbone with a 2'-deoxyribose modification, where the 2'-hydroxyl group is replaced by a methylene bridge. This rigidifies the sugar ring, reducing conformational flexibility and enhancing resistance to enzymatic degradation compared to unmodified uridine . Structural confirmation relies on techniques like NMR (to verify methylene bridge positioning) and X-ray crystallography (to analyze sugar puckering and base stacking interactions).

Q. What synthetic methodologies are commonly employed to prepare 2'-deoxy-2'-methylene uridine derivatives?

A standard approach involves treating 2,2'-anhydronucleosides with hydrogen fluoride to introduce the 2'-fluoro or methylene group. For example, 2'-deoxy-2'-fluorouridine analogs are synthesized via nucleophilic substitution of 2,2'-anhydro intermediates, followed by purification using column chromatography . Modifications at the 5-position (e.g., halogenation) require protecting group strategies to ensure regioselectivity .

Q. What analytical techniques are critical for characterizing purity and stability of 2'-deoxy-2'-methylene uridine in experimental settings?

- HPLC : To assess purity and monitor degradation products under varying pH or temperature conditions .

- Mass spectrometry (MS) : For molecular weight validation and metabolite identification in biological matrices.

- Thermogravimetric analysis (TGA) : To evaluate thermal stability, particularly for storage and handling protocols .

Advanced Research Questions

Q. How does 2'-deoxy-2'-methylene uridine interact with ribonucleotide reductase (RNR), and what mechanistic insights have been uncovered?

The compound acts as a mechanism-based inhibitor of RNR by forming a stable radical intermediate at the enzyme’s active site, disrupting nucleotide pool balance. Studies using Baker et al.’s methodology revealed that 2'-deoxy-2'-methylene cytidine 5'-diphosphate analogs irreversibly inhibit RNR, validated via kinetic assays and electron paramagnetic resonance (EPR) spectroscopy to track radical quenching . Contradictions in inhibition potency across enzyme isoforms (e.g., human vs. bacterial RNR) highlight the need for species-specific experimental designs .

Q. What evidence supports the role of 2'-deoxy-2'-methylene uridine derivatives in inducing apoptosis in cancer cells?

Fluorinated derivatives, such as 2'-deoxy-2'-fluoro-N3-(n-dodecyl)uridine, inhibit DNA synthesis by incorporating into nascent strands, triggering S-phase arrest. Apoptosis is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. Notably, efficacy varies with tumor type; lymphomas expressing Escherichia coli purine nucleoside phosphorylase (PNP) show heightened sensitivity due to metabolic activation to cytotoxic 2-fluoroadenine .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines for 2'-deoxy-2'-methylene uridine analogs?

Discrepancies often arise from differences in:

- Metabolic activation : PNP expression levels, quantified via qRT-PCR or Western blot, correlate with prodrug activation efficiency .

- Nucleotide salvage pathway activity : Competitive uptake assays with thymidine or deoxycytidine can identify transport-mediated resistance mechanisms .

Standardizing cell culture conditions (e.g., hypoxia, serum concentration) and using isogenic cell lines (wild-type vs. PNP-knockout) improve reproducibility .

Q. What strategies are recommended for designing radiolabeled 2'-deoxy-2'-methylene uridine analogs for tracer studies?

Tritium (³H) or carbon-14 (¹⁴C) labeling at the methylene group or uracil base enables pharmacokinetic tracking. For example, 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine derivatives (precursors for tritiation) are synthesized via osmium tetroxide-mediated dihydroxylation, followed by catalytic reduction with ³H₂ gas . Radiolabeled compounds require rigorous purity validation via radio-HPLC to exclude unincorporated isotopes.

Q. How does the stability of 2'-deoxy-2'-methylene uridine vary under physiological vs. experimental storage conditions?

- Aqueous solutions : Degradation occurs via hydrolysis at extreme pH (e.g., >8.0), monitored by UV-Vis spectroscopy at 260 nm. Buffered solutions (pH 6–7) at −20°C minimize decomposition .

- Solid state : Hygroscopicity accelerates degradation; lyophilization with cryoprotectants (trehalose) enhances shelf life. Stability studies under ICH guidelines (25°C/60% RH) are critical for long-term storage .

Comparaison Avec Des Composés Similaires

Enzymatic Inhibition and Cytotoxicity

The 2'-deoxy-2'-methylene derivatives of adenosine (MdAdo), guanosine (MdGuo), and cytidine (MdCyd) exhibit distinct inhibitory profiles against L1210 cell growth and RNR (Table 1).

Table 1. Comparative IC₅₀ Values and Enzymatic Inhibition of 2'-Methylene Derivatives

MdCyd’s 5'-diphosphate (MdCDP) is a more potent RNR inhibitor than MdUrd’s analog (MdUDP), underscoring the critical role of the cytosine base in generating reactive intermediates . In contrast, MdUrd lacks significant cytotoxicity, likely due to inefficient phosphorylation or poor substrate recognition by kinases .

Antiviral and Structural Modifications

Compared to fluorine-modified analogs like 2'-deoxy-2'-fluorouridine (FdUrd), MdUrd exhibits distinct stability and target interactions:

- 2'-Fluoro derivatives (e.g., FdUrd in pegaptanib) enhance RNA stability and nuclease resistance, making them valuable in aptamer therapeutics . FdUrd-containing oligonucleotides also stabilize G-quadruplex structures in thrombin-binding aptamers (TBA), improving thermal stability .

- 2'-Methylene derivatives prioritize RNR inhibition over nucleic acid incorporation.

Metabolic Stability and Degradation

MdUrd is more metabolically stable than gemcitabine (2'-deoxy-2',2'-difluorocytidine), which rapidly degrades to its uridine analog (2'-deoxy-2',2'-difluorouridine) under acidic conditions . However, MdUrd’s lack of cytotoxicity limits its therapeutic utility compared to gemcitabine, which undergoes activation to a triphosphate form for DNA incorporation .

Comparison with Other 2'-Modifications

- 2'-O-Methyluridine: Enhances RNA stability and serum resistance but reduces catalytic activity in ribozymes.

- 4'-Thiouridine: Substituting oxygen with sulfur in the furanose ring reduces antiviral activity (e.g., 100-fold drop in HCV inhibition compared to sofosbuvir) , whereas MdUrd’s methylene modification primarily impacts enzyme inhibition rather than antiviral effects.

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOGIDIXKMOVSP-BWVDBABLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454355 | |

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119410-95-6 | |

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.